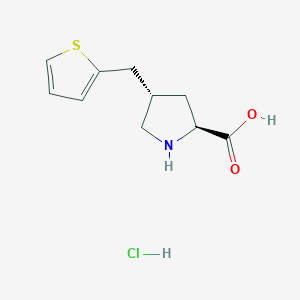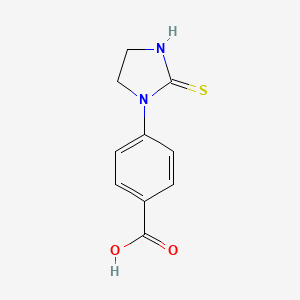
4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves the reaction of substituted 1,3-dihydro-2H-1,3-benzimidazole-2-thiones with various aldehydes to yield sulfanylbenzaldehydes, as described in paper . Additionally, paper outlines the synthesis of thiazole derivatives by reacting chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles. These methods suggest that similar synthetic strategies could potentially be applied to synthesize 4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry . These techniques are crucial for confirming the identity and purity of synthesized compounds. The structural diversity of organotin complexes with 4-sulfanylbenzoic acid indicates that the sulfanyl group can act as a coordinating site, which might also be relevant for the compound of interest .
Chemical Reactions Analysis
The reactivity of similar compounds includes the formation of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of benzohydrazides with carbonothioyldisulfanediyl diacetic acid . This suggests that the sulfanylidene group in 4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid could potentially undergo similar reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid are not directly reported, the properties of related compounds can provide some insights. For instance, the solubility of the compound in water and its potential to form supramolecular structures through hydrogen bonding are discussed in the context of organotin complexes . The antimicrobial and antiprotozoal activities of benzimidazole derivatives also suggest potential biological applications for the compound .
科学研究应用
Biochemical Applications and DNA Binding
One significant area of application for derivatives of 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid is in the study of DNA interactions. Compounds such as Hoechst 33258, which shares structural similarities with 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid derivatives, are known for their strong binding affinity to the minor groove of double-stranded DNA. This property is leveraged in fluorescent DNA staining, crucial for cell biology research, chromosomal analysis, and flow cytometry. Such compounds are instrumental in investigating the molecular basis of DNA sequence recognition and binding, thus providing a foundation for rational drug design (Issar & Kakkar, 2013).
Pharmacological Research
The pharmacological exploration of 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid derivatives includes their potential as therapeutic agents. Benzimidazole derivatives, for instance, exhibit a broad spectrum of biological activities, ranging from antimicrobial and antiparasitic to anticancer properties. The structural versatility of these compounds allows for the design of molecules with targeted pharmacological effects. Research into benzimidazole and its analogues underscores the importance of these heterocyclic compounds in developing new therapeutic agents with potential applications in treating various diseases (Rosales-Hernández et al., 2022; ArunlalV. et al., 2015).
Antioxidant Capacity and Biological Impact
Another interesting facet of research involves the antioxidant capacity of azole derivatives, including benzimidazole and thiazolidinone derivatives, which are structurally related to 4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid. These compounds are studied for their ability to mitigate oxidative stress in biological systems, which is a critical factor in aging and various chronic diseases. The understanding of these mechanisms can lead to the development of new therapeutic strategies aimed at reducing oxidative damage and enhancing cellular defense mechanisms (Ilyasov et al., 2020).
安全和危害
属性
IUPAC Name |
4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCOQHIOPCCJDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376988 |
Source


|
| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid | |
CAS RN |
148720-11-0 |
Source


|
| Record name | 4-(2-Thioxo-1-imidazolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148720-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



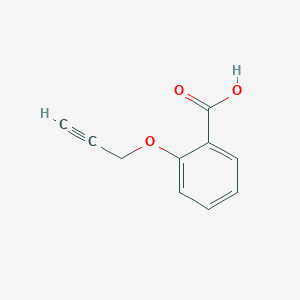
![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)


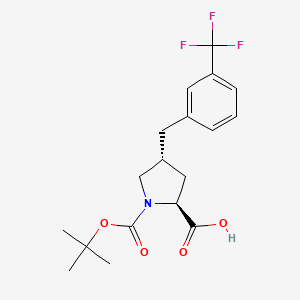
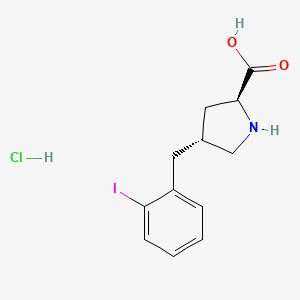
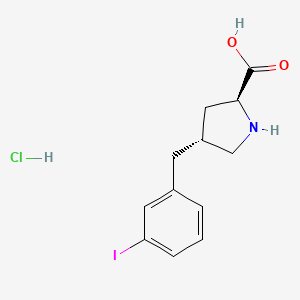
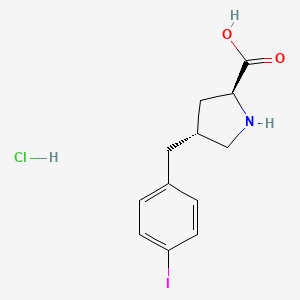
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
